molecular formula C9H10ClFN4 B2636791 [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2309191-00-0

[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B2636791
CAS No.: 2309191-00-0
M. Wt: 228.66
InChI Key: TYZPPBYRYNAGSA-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Attachment of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology:

    Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Enzyme Inhibition: It serves as a potential inhibitor for specific enzymes, aiding in the study of biochemical pathways.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion provide insights into its pharmacological profile.

Industry:

    Agriculture: It is used in the development of agrochemicals for pest control.

    Environmental Science: The compound is explored for its role in environmental remediation processes.

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and catalytic processes. The fluorophenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The methanamine group can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
  • [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
  • [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride imparts unique electronic properties, such as increased electronegativity and bond strength, compared to chlorine or bromine.
  • Methyl Group: The methyl group in [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride affects the compound’s steric properties, influencing its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and environmental science.

Properties

IUPAC Name

[1-(2-fluorophenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZPPBYRYNAGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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